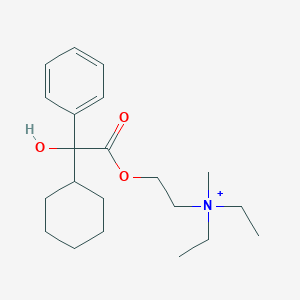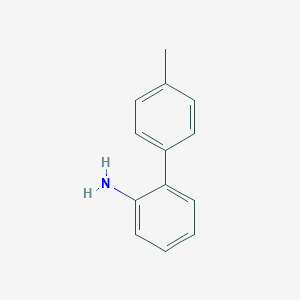
5,6-Diphenyl-2,3-dihydropyrazine
Vue d'ensemble
Description
5,6-Diphenyl-2,3-dihydropyrazine is a heterocyclic compound with the molecular formula C16H14N2. It is characterized by a pyrazine ring substituted with two phenyl groups at the 5 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,6-Diphenyl-2,3-dihydropyrazine can be synthesized through several methods. One common approach involves the condensation of benzil with ethylenediamine under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Benzil reacts with ethylenediamine in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form this compound.
Industrial Production Methods: This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Diphenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,6-diphenylpyrazine.
Reduction: Reduction reactions can convert it to the corresponding dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: 5,6-Diphenylpyrazine.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
5,6-Diphenyl-2,3-dihydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and fluorescent probes
Mécanisme D'action
The mechanism of action of 5,6-diphenyl-2,3-dihydropyrazine and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .
Comparaison Avec Des Composés Similaires
5,6-Dimethyl-2,3-dihydropyrazine: Similar structure but with methyl groups instead of phenyl groups.
5,6-Diphenylpyrazine: The fully oxidized form of 5,6-diphenyl-2,3-dihydropyrazine.
2,3-Dihydro-5,6-diphenylpyrazine: Another structural isomer with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in materials science .
Propriétés
IUPAC Name |
5,6-diphenyl-2,3-dihydropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPQDGVFVQQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292450 | |
| Record name | 5,6-diphenyl-2,3-dihydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-06-1 | |
| Record name | 1489-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-diphenyl-2,3-dihydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5,6-Diphenyl-2,3-dihydropyrazine?
A1: this compound is a heterocyclic organic compound with the molecular formula C16H14N2. Structural studies using X-ray crystallography reveal that the heterocyclic ring in this compound adopts a screw-boat conformation with all substituents in equatorial positions. []
Q2: How stable is this compound in the presence of oxidizing agents?
A2: this compound is susceptible to oxidation. Research shows that hydrogen peroxide can react with it, leading to ring-opening and ring-contraction products. Instead of forming the expected 1,4-di-N-oxide, the reaction yields N/N′-dibenzoylethylenediamine, N-benzoylethylenediamine, and 2-phenyl-2-imidazoline. [] This information suggests potential instability under oxidative conditions.
Q3: Can this compound act as a ligand in coordination chemistry?
A3: Yes, this compound has demonstrated its ability to function as a ligand in coordination polymers. For instance, it readily coordinates with copper(I) bromide, forming a unique stair-step polymeric network characterized by a Cu2S2 core. [] This finding highlights the compound's potential in materials science and inorganic chemistry.
Q4: Are there any known catalytic applications of this compound derivatives?
A4: While this compound itself hasn't been extensively studied for its catalytic properties, its derivatives, specifically those incorporating chiral centers, have shown promise in asymmetric catalysis. For example, ligands derived from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, which can be synthesized from this compound, have been investigated for their activity in Michael additions, Henry reactions, and epoxidations. []
Q5: What is the impact of substituents on the conformation of this compound derivatives?
A5: The introduction of substituents can influence the conformational preferences of the dihydropyrazine ring. For example, in 2-methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine, the major disorder component of the heterocyclic ring adopts a half-chair conformation with all substituents equatorial. [] Understanding these conformational changes is crucial for comprehending structure-activity relationships.
Q6: What computational chemistry methods have been applied to study this compound and its complexes?
A6: Density functional theory (DFT) calculations have been employed to analyze the energetic features of non-covalent interactions observed in the solid-state structures of copper(I) bromide complexes with this compound derivatives. [] This approach provides valuable insights into the stability and electronic properties of these complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)









